SPhos Pd G3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Here are some specific scientific research applications of SPhos Pd G3 in cross-coupling reactions:

Suzuki-Miyaura Coupling

SPhos Pd G3 is particularly effective in the Suzuki-Miyaura coupling, which uses aryl or vinyl boronic acids and various electrophiles (like aryl halides, esters, or triflates) to form new C-C bonds. It demonstrates excellent activity even with unstable boronic acids prone to protodeboronation, a process that can render them unusable in the reaction. Additionally, SPhos Pd G3 allows for shorter reaction times, lower catalyst loadings, and high yields compared to other catalysts, making it a preferred choice for researchers. Source: Sigma-Aldrich - G3 and G4 Buchwald Precatalysts:

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, SPhos Pd G3 can be employed in various other cross-coupling reactions, including:

- Heck Reaction: Formation of C-C bonds between alkenes and aryl or vinyl halides.

- Hiyama Coupling: Formation of C-C bonds using organosilanes.

- Negishi Coupling: Formation of C-C bonds using organozinc reagents.

- Sonogashira Coupling: Formation of C-C bonds using terminal alkynes and aryl or vinyl halides.

- Stille Coupling: Formation of C-C bonds using organotin reagents.

This versatility makes SPhos Pd G3 a valuable tool for researchers aiming to synthesize various complex organic molecules for diverse applications, including pharmaceuticals, agrochemicals, and advanced materials.

SPhos Pd G3 beyond Cross-Coupling Reactions

While primarily known for its role in cross-coupling reactions, SPhos Pd G3 has also found applications in other areas of scientific research:

Suzuki-Miyaura Catalyst-Transfer Polymerization (SCTP)

SPhos Pd G3 can function as a precatalyst in SCTP, enabling the polymerization of various monomers, including electron-rich and electron-deficient heteroarenes, to form complex polymeric structures. Source: Sigma-Aldrich - SPhos Pd G3 97:

C-C Bond Formation in Azamerone Synthesis

SPhos Pd G3 plays a crucial role in the key intermediate step of the enantioselective synthesis of azamerone, a complex natural product with potential medicinal properties. It catalyzes the formation of a specific Csp3-Csp2 bond between a sterically hindered boronic hemiester and a quinone diazide. Source: Sigma-Aldrich - SPhos Pd G3 97:

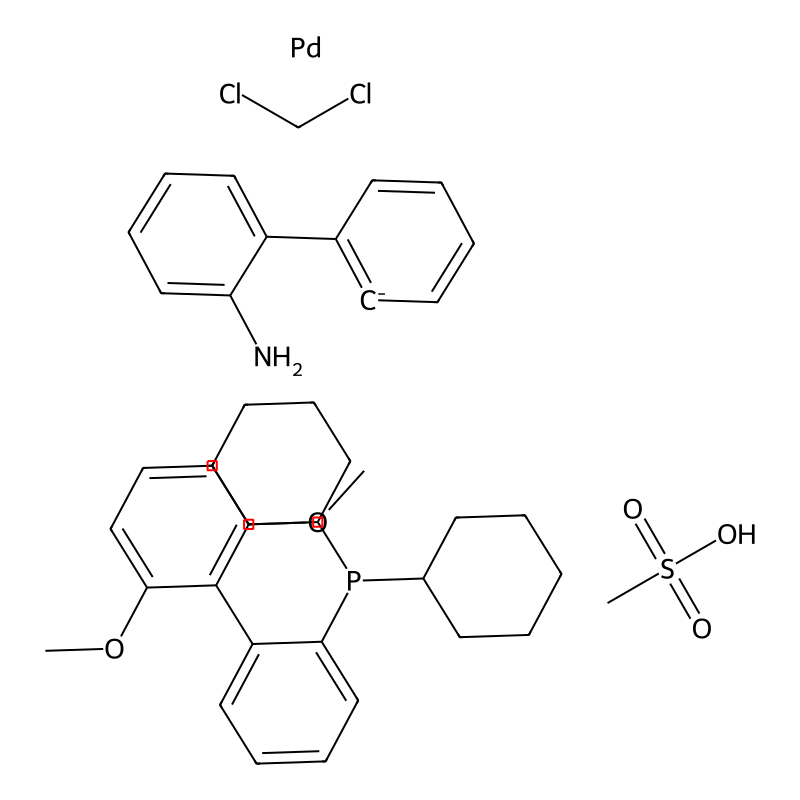

SPhos Pd G3 is a third-generation Buchwald precatalyst, specifically designed for facilitating cross-coupling reactions. Its empirical formula is C₃₉H₄₈N₁O₅P₂S, and it has a molecular weight of 780.26 g/mol. This compound is characterized by its high stability in air and moisture, along with its solubility in a variety of organic solvents. SPhos Pd G3 is particularly notable for its efficiency in forming carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF₃), and carbon-sulfur (C-S) bonds through various coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig reactions .

- Suzuki-Miyaura Coupling: Utilizes aryl or vinyl boronic acids and electrophiles to form new C-C bonds, showing excellent activity even with unstable boronic acids.

- Buchwald-Hartwig Coupling: Facilitates the formation of C-N bonds, crucial for synthesizing amines.

- Heck Reaction: Enables the coupling of alkenes with aryl halides.

- Hiyama Coupling: Involves the coupling of organosilicon compounds with halides.

- Negishi Coupling: Facilitates the reaction between organozinc reagents and halides.

- Sonogashira Coupling: Catalyzes the coupling of terminal alkynes with aryl halides.

- Stille Coupling: Involves the reaction between organotin compounds and halides.

These reactions are essential in organic synthesis, particularly in pharmaceuticals and materials science .

While SPhos Pd G3 is primarily recognized for its role as a catalyst in synthetic chemistry, it indirectly contributes to biological applications by enabling the synthesis of biologically active compounds. For instance, it plays a pivotal role in the enantioselective synthesis of azamerone, a natural product with potential medicinal properties. The compound facilitates the formation of specific bonds that are crucial for constructing complex organic molecules used in drug development .

The synthesis of SPhos Pd G3 typically involves:

- Preparation of Ligands: The ligands are synthesized first, often involving phosphine derivatives that provide stability and reactivity.

- Palladium Coordination: Palladium salts are reacted with the prepared ligands under controlled conditions to form the final precatalyst.

- Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

The process emphasizes maintaining an inert atmosphere to prevent oxidation or moisture interference .

SPhos Pd G3 has a wide range of applications:

- Organic Synthesis: Used extensively in research laboratories for synthesizing complex organic molecules.

- Polymer Chemistry: Functions as a precatalyst in Suzuki–Miyaura catalyst–transfer polymerization, enabling the formation of advanced polymers from various monomers.

- Medicinal Chemistry: Facilitates the synthesis of pharmaceuticals by allowing chemists to construct complex structures efficiently.

Its unique properties allow for lower catalyst loadings and shorter reaction times while achieving high yields .

Interaction studies involving SPhos Pd G3 focus on its reactivity with various substrates during cross-coupling reactions. These studies help identify optimal conditions for catalysis, including solvent choice, temperature, and ligand-to-palladium ratios. The compound's ability to efficiently activate boronic acids and other electrophiles has been extensively documented, showcasing its effectiveness compared to other catalysts .

Several compounds exhibit similar catalytic properties to SPhos Pd G3. Here’s a comparison highlighting their uniqueness:

| Compound Name | Type | Unique Features |

|---|---|---|

| XPhos Pd G2 | Buchwald precatalyst | Offers different steric properties; suitable for varied substrates. |

| RuPhos Pd G1 | Ruthenium-based catalyst | Known for high reactivity but less stable than SPhos Pd G3. |

| DPEPhos Pd | Diphosphine ligand | Effective for specific reactions but requires higher loadings. |

| PEPPSI Pd | PEPPSI ligand system | Provides excellent selectivity but can be more expensive. |

SPhos Pd G3 stands out due to its air stability, lower catalyst loadings, and versatility across multiple types of cross-coupling reactions, making it a preferred choice among researchers .

Synthetic Pathways for Precursor Ligands

The synthesis of SPhos Palladium Generation 3 precatalyst requires the initial preparation of the two-dicyclohexylphosphino-two prime six prime-dimethoxybiphenyl ligand, commonly known as SPhos [1] [2] [3]. The synthetic route involves multiple sequential transformations that establish the key structural features necessary for effective palladium coordination and catalytic activity.

The primary synthetic pathway begins with the formation of the dimethoxybiphenyl backbone through Suzuki-Miyaura cross-coupling methodology [4] [5]. This approach utilizes two-bromo-one three-dimethoxybenzene as the electrophilic coupling partner and phenylboronic acid as the nucleophilic component [3] [6]. The reaction is typically conducted under standard palladium catalysis conditions employing tetrakis triphenylphosphine palladium zero as the catalyst, potassium carbonate as the base, and toluene as the reaction medium at elevated temperatures of one hundred ten degrees Celsius [3] [6].

The subsequent phosphination step represents a critical transformation that introduces the dicyclohexylphosphino moiety onto the biphenyl framework [2] [7]. This process typically employs dicyclohexylphosphine as the phosphorus source in combination with strong organometallic bases such as lithium hexamethyldisilazide [4] [8]. The reaction proceeds through deprotonation of the aromatic system followed by nucleophilic attack of the phosphide anion onto the electrophilic aromatic carbon [4] [8].

Temperature control during the phosphination reaction is essential for achieving optimal yields and preventing side reactions [4] [8]. Initial deprotonation is conducted at minus seventy-eight degrees Celsius in tetrahydrofuran, followed by gradual warming to room temperature to complete the transformation [4]. This protocol typically affords the SPhos ligand in yields ranging from seventy-eight to eighty-five percent after purification [4] [7].

Alternative synthetic approaches have been explored to improve efficiency and scalability [9] [10]. These include direct coupling methodologies that combine the biphenyl formation and phosphination steps into a single transformation [9]. However, the sequential approach remains the most widely adopted due to its reliability and consistent product quality [3] [7].

The SPhos ligand synthesis demonstrates excellent reproducibility across multiple synthetic scales, from laboratory bench-scale preparations to multi-gram industrial processes [5] [10]. The synthetic methodology has been optimized to minimize the use of rigorously anhydrous conditions while maintaining high product purity and yield [5] [10].

Palladium Complexation Strategies

The formation of SPhos Palladium Generation 3 involves sophisticated palladium complexation strategies that ensure efficient metal coordination while maintaining precatalyst stability [11] [12] [13]. The complexation process represents a critical step that determines both the structural integrity and catalytic performance of the final precatalyst system.

The primary complexation strategy employs cyclopalladation methodology utilizing palladium two acetate as the metal source [11] [12]. This approach involves the formation of a palladacycle through carbon-hydrogen bond activation of the two prime-amino-one one prime-biphenyl scaffold [11] [12] [13]. The cyclopalladation process is facilitated by the coordinating properties of the amino group, which directs the palladium center toward the adjacent aromatic carbon [12] [13].

The complexation reaction typically proceeds through initial coordination of the amino nitrogen to the palladium center, followed by intramolecular carbon-hydrogen activation to form the five-membered palladacycle [12] . This process is conducted in toluene at temperatures ranging from eighty to one hundred degrees Celsius over extended reaction periods of eighteen to twenty-four hours [11] [12].

A critical advancement in the complexation strategy involves the replacement of chloride anions with methanesulfonate groups [11] [12] [13]. This modification significantly enhances the precatalyst's ability to accommodate sterically demanding ligands such as SPhos while maintaining excellent solution stability [11] [12]. The methanesulfonate anion provides several advantages including improved solubility in polar aprotic solvents and enhanced precatalyst activation properties [12] [13].

The methanesulfonate incorporation is achieved through treatment of the intermediate palladacycle with methanesulfonic acid under controlled conditions [11] [12]. This ion exchange process proceeds quantitatively and affords the desired mesylate-containing precatalyst in excellent yields typically exceeding ninety percent [11] [12].

Direct complexation methods have also been developed that avoid the need for preformed palladacycles [15] [16]. These approaches involve the simultaneous coordination of the SPhos ligand and the aminobiphenyl moiety to palladium two acetate under optimized reaction conditions [15] [16]. The direct method offers advantages in terms of reduced synthetic steps and improved operational simplicity [16].

The complexation conditions require careful optimization to prevent ligand decomposition and ensure complete metal coordination [12] [15]. Temperature control is particularly critical, as excessive heating can lead to ligand degradation or formation of inactive palladium species [15] [17]. Optimal conditions typically involve moderate temperatures of sixty-five degrees Celsius in coordinating solvents such as tetrahydrofuran [12] [15].

Characterization of the complexation process relies heavily on phosphorus-thirty-one nuclear magnetic resonance spectroscopy to monitor ligand coordination [12] [18] [19]. The coordination of SPhos to palladium results in characteristic downfield shifts in the phosphorus chemical shift, typically observed around twenty-four point eight parts per million [1] [18] [19].

Purification and Isolation Techniques

The purification and isolation of SPhos Palladium Generation 3 requires specialized methodologies that ensure high product purity while maintaining the structural integrity of the organometallic complex [20] [21] [22]. The purification strategies must address the unique challenges associated with air-sensitive organometallic compounds while achieving the stringent purity requirements necessary for catalytic applications.

Flash chromatography represents the primary purification technique for SPhos Palladium Generation 3 [20] [23] [24]. The chromatographic separation utilizes silica gel as the stationary phase with carefully optimized mobile phase compositions [23] [24]. Typical eluent systems employ hexanes and ethyl acetate gradients that provide effective separation of the desired product from synthetic impurities and unreacted starting materials [20] [23].

The chromatographic conditions require precise optimization to prevent decomposition of the palladium complex during the purification process [20] [22]. Column loading must be carefully controlled to avoid overloading, which can result in poor separation efficiency and product degradation [23] [24]. Typical loading ratios range from one to three percent by weight relative to the silica gel mass [23].

Crystallization techniques provide an alternative purification approach that often yields higher purity products [25] [21]. The crystallization process typically employs dichloromethane and hexanes as the solvent system, with slow evaporation facilitating the formation of well-defined crystals [25] [21]. This method can achieve product purities exceeding ninety-eight percent while providing excellent recovery yields [21].

Recrystallization protocols have been developed specifically for SPhos Palladium Generation 3 that optimize both purity and yield [21] [26]. These methods involve dissolving the crude product in minimal amounts of dichloromethane followed by the gradual addition of hexanes until incipient crystallization occurs [21]. The solution is then allowed to stand at ambient temperature for twelve to forty-eight hours to complete the crystallization process [21].

Precipitation techniques offer rapid purification options for larger scale preparations [20] [21]. These methods involve the dissolution of the crude product in a suitable solvent followed by the addition of an antisolvent to induce precipitation of the pure compound [20] [21]. Common antisolvent systems include pentane or diethyl ether added to dichloromethane solutions [21].

Metal scavenging represents a specialized purification technique developed specifically for organometallic compounds [20] [21]. This approach utilizes activated carbon or other scavenging materials to remove trace metal impurities and decomposition products [20] [21]. The scavenging process typically involves treatment of the crude product with zero point one to zero point four weight percent activated carbon followed by filtration through celite [20] [21].

Advanced purification protocols combine multiple techniques in sequential operations to achieve maximum purity [21] [22]. A typical multi-stage purification might involve initial flash chromatography followed by crystallization and final metal scavenging [21] [22]. This approach can achieve product purities exceeding ninety-nine percent while maintaining acceptable recovery yields [21].

The isolation process requires careful attention to air and moisture sensitivity [27] [28]. All manipulations are typically conducted under inert atmosphere conditions using standard Schlenk techniques or glove box environments [28]. Product storage requires inert atmosphere conditions at reduced temperatures, typically two to eight degrees Celsius, to maintain long-term stability [1] [29].

Quality control during purification relies on multiple analytical techniques to confirm product identity and purity [30] [22]. High-performance liquid chromatography provides quantitative purity assessment, while nuclear magnetic resonance spectroscopy confirms structural integrity [22] [18]. Mass spectrometry verification ensures molecular ion confirmation and absence of decomposition products [22].